DOTA satoreotide

Overview

Description

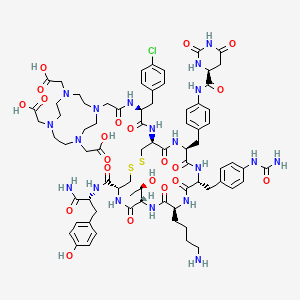

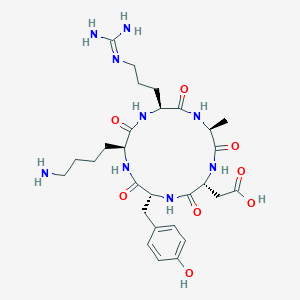

Satoreotide tetraxetan: is a novel compound used in targeted radiopharmaceutical therapy. It is an antagonist of the somatostatin type 2 receptor, which is overexpressed in certain types of neuroendocrine tumors and aggressive cancers such as small cell lung cancer and Merkel cell carcinoma . This compound is particularly significant in the field of nuclear medicine due to its ability to deliver targeted radiation therapy to cancer cells, thereby minimizing damage to surrounding healthy tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of satoreotide tetraxetan involves multiple steps, starting with the preparation of the peptide backbone, followed by the conjugation of the chelating agent tetraxetan. The peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection agents such as TFA .

Once the peptide is synthesized, it is conjugated with tetraxetan, a chelating agent that can bind to radioactive isotopes like lutetium-177. This conjugation is usually carried out in aqueous conditions with a pH of around 7-8, using a coupling reagent such as EDC or NHS .

Industrial Production Methods

Industrial production of satoreotide tetraxetan follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale purification systems like HPLC, and stringent quality control measures to ensure the purity and efficacy of the final product. The conjugation with tetraxetan is also scaled up, with careful monitoring of reaction conditions to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

Satoreotide tetraxetan undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues in the peptide chain, leading to the formation of sulfoxides.

Reduction: Reduction reactions are less common but can occur under specific conditions to reduce disulfide bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like DTT or TCEP.

Substitution: Chelation typically involves aqueous solutions with a neutral to slightly basic pH.

Major Products

The major products of these reactions include the oxidized or reduced forms of the peptide and the chelated complex of satoreotide tetraxetan with lutetium-177 .

Scientific Research Applications

Satoreotide tetraxetan has a wide range of scientific research applications:

Chemistry: Used in the study of peptide synthesis and chelation chemistry.

Biology: Investigated for its role in targeting somatostatin receptors in various cell lines.

Medicine: Primarily used in the treatment of neuroendocrine tumors through peptide receptor radionuclide therapy (PRRT). .

Industry: Utilized in the production of radiopharmaceuticals for cancer treatment.

Mechanism of Action

Satoreotide tetraxetan exerts its effects by binding to somatostatin type 2 receptors, which are overexpressed in certain tumors. Once bound, the compound is internalized by the cancer cells, delivering targeted radiation from the radioactive isotope lutetium-177. This targeted approach allows for the destruction of cancer cells while sparing surrounding healthy tissue .

Comparison with Similar Compounds

Similar Compounds

Octreotide: Another somatostatin analog used in PRRT.

Lanreotide: Similar to octreotide, used for treating neuroendocrine tumors.

Dotatate: A somatostatin analog conjugated with a different chelating agent, used in PRRT

Uniqueness

Satoreotide tetraxetan is unique due to its high affinity for somatostatin type 2 receptors and its ability to deliver targeted radiation therapy. Its conjugation with tetraxetan allows for stable chelation with lutetium-177, making it highly effective in PRRT .

Properties

IUPAC Name |

2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H98ClN19O21S2/c1-41(95)63-72(113)87-57(70(111)83-51(64(77)105)30-45-11-19-49(96)20-12-45)40-117-116-39-56(86-67(108)52(31-42-5-13-46(75)14-6-42)81-59(98)35-91-22-24-92(36-60(99)100)26-28-94(38-62(103)104)29-27-93(25-23-91)37-61(101)102)71(112)85-54(33-43-7-15-47(16-8-43)79-66(107)55-34-58(97)89-74(115)88-55)69(110)84-53(32-44-9-17-48(18-10-44)80-73(78)114)68(109)82-50(65(106)90-63)4-2-3-21-76/h5-20,41,50-57,63,95-96H,2-4,21-40,76H2,1H3,(H2,77,105)(H,79,107)(H,81,98)(H,82,109)(H,83,111)(H,84,110)(H,85,112)(H,86,108)(H,87,113)(H,90,106)(H,99,100)(H,101,102)(H,103,104)(H3,78,80,114)(H2,88,89,97,115)/t41-,50+,51-,52+,53-,54+,55+,56-,57+,63+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZDXGQUNVNYQP-MXEXKMKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC7=CC=C(C=C7)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H98ClN19O21S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1689.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039726-31-2 | |

| Record name | DOTA satoreotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039726312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SATOREOTIDE TETRAXETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC1O2FB9FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-](/img/structure/B3395787.png)